3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile
Overview
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile is a boron-containing organic compound It features a picolinonitrile moiety attached to a 1,3,2-dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile typically involves the reaction of picolinonitrile with a boronic ester. One common method is the reaction of picolinonitrile with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amines.
Substitution: Substituted boron compounds.
Scientific Research Applications
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile involves its interaction with molecular targets through its boron and nitrile groups. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile is unique due to the presence of both a picolinonitrile moiety and a boron-containing dioxaborinane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for forming stable complexes with various substrates. Its dual functional groups make it versatile for applications in synthesis, research, and industry.
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)9-4-3-5-14-10(9)6-13/h3-5H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCFLENJXOMTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585997 | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868944-75-6 | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868944-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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